N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
N'-(2H-1,3-Benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxole moiety linked to a thiophen-methyl group substituted with a furan-2-carbonyl group. The ethanediamide bridge and aromatic heterocycles (benzodioxole, thiophen, furan) contribute to its molecular recognition properties, likely influencing hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c22-17(14-2-1-7-25-14)16-6-4-12(28-16)9-20-18(23)19(24)21-11-3-5-13-15(8-11)27-10-26-13/h1-8H,9-10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMYLQHILGFDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole, furan, and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Ethanediamide Linkages
- QOD (Quinolinyl Oxamide Derivative): QOD shares the ethanediamide core and benzodioxol group but replaces the furan-thiophen moiety with a tetrahydroquinolinyl-ethyl chain. This structural variation enhances its selectivity for falcipain-2, a malaria protease, due to the quinoline group’s planar aromaticity and basic nitrogen, which may improve target binding .
- ICD (Indole Carboxamide Derivative): ICD features an indole carboxamide group instead of ethanediamide.
Thiophen-Based Derivatives
- Sulfonamide-Thiophen Compounds (): Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) exhibit sulfonamide groups instead of ethanediamide. Sulfonamides generally enhance metabolic stability but may reduce membrane permeability due to higher polarity.
- SARS-CoV-2 PLpro Inhibitors (): Thiophen derivatives like (R)-5-Amino-N-(1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (53) prioritize cyclopentylamino groups for protease inhibition. In contrast, the target compound’s benzodioxol and furan-carbonyl groups may favor interactions with cysteine proteases (e.g., falcipain-2) over viral proteases .
Benzodioxol-Containing Analogues
- 4-{N-[(2H-1,3-Benzodioxol-5-yl)Methyl][1,1'-Biphenyl]-4-Sulfonamido}Benzoic Acid () :
This dual 5-lipoxygenase and prostaglandin E2 synthase inhibitor shares the benzodioxol group but incorporates a sulfonamide-biphenyl system. The target compound’s ethanediamide linker likely reduces acidity compared to the carboxylic acid in this analogue, which could enhance blood-brain barrier penetration .
Table 1: Key Structural and Functional Comparisons
Hydrogen-Bonding and Crystallography
The ethanediamide group in the target compound facilitates intermolecular hydrogen bonds, akin to patterns observed in benzimidazole derivatives ().
Biological Activity
N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that merges a benzodioxole moiety with a furan-thiophene derivative. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features:
- Benzodioxole Ring : Known for its ability to interact with various biological targets.
- Furan and Thiophene Substituents : These heterocycles are often linked to anti-inflammatory and anticancer properties.
Chemical Formula : C17H18N2O5
Molecular Weight : 342.34 g/mol
IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(furan-2-yl)propan-2-yl]oxamide
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies have shown that compounds containing benzodioxole and furan rings possess significant antioxidant properties. These compounds can scavenge free radicals, reducing oxidative stress in cells.
2. Anti-inflammatory Effects
The compound has been tested for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism that might be beneficial in treating inflammatory diseases.
3. Anticancer Potential
Research indicates that derivatives of benzodioxole and furan can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell survival and proliferation makes it a candidate for anticancer therapy.
The biological activity is primarily attributed to the compound's interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act on various receptors, influencing cellular responses related to growth and survival.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance, a study on substituted furan derivatives highlighted their analgesic and anti-inflammatory properties, reinforcing the potential therapeutic applications of compounds like this compound .
Case Studies
- Anti-inflammatory Study :
- Anticancer Activity :
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
